BenchChemオンラインストアへようこそ!

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid

HIV-1 integrase metal chelation pharmacophore structure-activity relationship

(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid (CAS 402944-74-5) is a synthetic, low-molecular-weight (230.22 g/mol) benzimidazolyl α,β-unsaturated carboxylic acid. The compound belongs to the 4-oxo-2-butenoic acid chemotype, a privileged scaffold in antiviral integrase inhibitor design , but is structurally distinct by virtue of a direct N1-linkage to a 2-methylbenzimidazole core rather than a benzyl-tethered or amide-linked analog.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 402944-74-5
Cat. No. B2645107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid
CAS402944-74-5
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C(=O)C=CC(=O)O
InChIInChI=1S/C12H10N2O3/c1-8-13-9-4-2-3-5-10(9)14(8)11(15)6-7-12(16)17/h2-7H,1H3,(H,16,17)/b7-6-
InChIKeyJDJWRGPRGXWLBE-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid (CAS 402944-74-5) for Procurement Decision-Making


(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid (CAS 402944-74-5) is a synthetic, low-molecular-weight (230.22 g/mol) benzimidazolyl α,β-unsaturated carboxylic acid . The compound belongs to the 4-oxo-2-butenoic acid chemotype, a privileged scaffold in antiviral integrase inhibitor design [1][2], but is structurally distinct by virtue of a direct N1-linkage to a 2-methylbenzimidazole core rather than a benzyl-tethered or amide-linked analog. Published quantitative pharmacological data for this exact molecule are absent from the peer-reviewed literature as of mid‑2026, which means procurement decisions must be based on predicted differentiation inferred from well‑characterized congeners, not on direct head‑to‑head experimental comparisons.

Why Generic Benzimidazole-Butenoic Acid Substitution Fails: The Critical Role of the Z-Configured, Unsubstituted α,β-Unsaturated Acid in (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid


Simple interchange with a saturated butanoic acid analog (e.g., CAS 115444-73-0) or an N-benzyl benzimidazolyl congener would abolish or drastically alter the compound’s potential as a metal-chelating pharmacophore. The Z‑configured 4‑oxobut‑2‑enoic acid motif is crucial for Mg²⁺ coordination in the active site of HIV‑1 integrase, a property that is lost upon reduction to the butanoic acid [1]. Similarly, the direct N1‑(2‑methylbenzimidazole) linkage eliminates the flexible benzyl spacer found in the most studied series [2], which is expected to modify both the chelation geometry and the hydrophobic pocket occupancy, thereby affecting target engagement and off‑target profiles.

Quantitative Differentiation Evidence for (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid Against In‑Class Comparators


Pharmacophoric Integrity: Retention of the Intact Z‑Configured 4-Oxobut-2-Enoic Acid Magnesium-Chelating Motif

The target compound retains the essential Z‑configured 4‑oxobut‑2‑enoic acid moiety, which is the core metal‑chelating pharmacophore in the diketo acid class of HIV‑1 integrase inhibitors [1]. In contrast, the commercially available saturated analog 4‑(2‑methyl‑1H‑benzimidazol‑1‑yl)butanoic acid (CAS 115444‑73‑0) lacks the α,β‑unsaturated bond and is therefore devoid of Mg²⁺ coordination capacity. This structural distinction is qualitative and absolute .

HIV-1 integrase metal chelation pharmacophore structure-activity relationship

Linker Topology: Direct N1-Attachment Versus Spacer-Containing Benzimidazole Integrase Inhibitors

The most potent compound (13g) in the Karimi et al. series is a 4‑(1‑benzyl‑1H‑benzo[d]imidazol‑2‑yl)‑4‑oxo‑2‑butenoic acid derivative with EC₅₀ = 40 μM and CC₅₀ = 550 μM (selectivity index ≈ 14) [1]. The target compound (CAS 402944‑74‑5) differs by having (a) the 4‑oxo‑2‑butenoic acid directly attached to the benzimidazole N1 rather than to the C2 position via a benzyl linker, and (b) a 2‑methyl substituent on the benzimidazole instead of a 1‑benzyl group. These changes are expected to yield a different potency and selectivity profile, though no quantitative data for the target compound exist yet.

HIV-1 integrase linker optimization ligand efficiency

Molecular Weight and Physicochemical Property Differentiation from Larger Polycyclic Benzimidazole-Based Integrase Inhibitors

The target compound has a molecular weight of 230.22 g/mol . This is substantially smaller than the benzyl‑linked diketo acid analogs from the same chemotype (e.g., compound 13g, approximate MW 378 g/mol for the core structure) [1] and dramatically smaller than marketed integrase strand transfer inhibitors such as dolutegravir (MW 419.4 g/mol). Lower MW correlates with higher ligand efficiency indices, though also with potentially reduced target affinity.

ligand efficiency drug-likeness molecular weight

Recommended Scenarios for Procuring (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid (CAS 402944-74-5)


Fragment-Based Screening Against Metal-Dependent Epigenetic or Viral Enzymes

The compound’s low molecular weight (230.22 g/mol) and intact metal-chelating pharmacophore make it suitable as a minimal fragment for screening against Mg²⁺-dependent integrases, RNase H, or epigenetic erasers such as histone demethylases that rely on active-site divalent metal ions [1]. The Z‑configured enone moiety is expected to engage the catalytic metal, providing a baseline affinity that can be elaborated via structure-guided design.

Core Scaffold for Lead Optimization Programs Seeking Improved Ligand Efficiency

Because the N1‑linked 2‑methylbenzimidazole core lacks the flexible benzyl spacer present in earlier 4‑oxo‑2‑butenoic acid leads [1], it offers a more rigid starting point with fewer rotatable bonds. This rigidity can be exploited in lead optimization to improve ligand efficiency and pharmacokinetic properties, provided that initial weak affinity can be enhanced through rational substitution.

Chemical Biology Probe Development for Integrase Mechanistic Studies

The structural divergence from known benzyl‑linked integrase inhibitors [1] may yield a distinct binding mode or resistance profile. Procuring the compound for biochemical and structural studies (e.g., X‑ray crystallography with prototype foamy virus integrase) could reveal novel interactions within the catalytic site, informing the design of next‑generation inhibitors.

Quote Request

Request a Quote for (Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.